molecular formula C20H15D4FN4O4.HCl B1165078 Finafloxacin-d4 HCl

Finafloxacin-d4 HCl

Cat. No.: B1165078
M. Wt: 438.873
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 209342-41-6 (unlabelled)

Scientific Research Applications

Enhanced Antibacterial Activity under Acidic Conditions

Finafloxacin is a novel fluoroquinolone that demonstrates increased antibacterial effectiveness in acidic environments. This characteristic makes it potentially advantageous for treating infections within acidic bodily compartments, such as urinary tract infections and Helicobacter pylori infections. Studies have shown finafloxacin to have optimal antibacterial activity between pH 5.0 and 6.0, with its effectiveness being 4 to 8 times greater under these conditions compared to neutral pH (Stubbings et al., 2011).

Treatment of Urinary Tract Infections

Finafloxacin has shown promise in the treatment of urinary tract infections (UTIs). Its unique property of enhanced activity in acidic environments, like those found in UTIs, has been demonstrated to be effective in both in vitro and in vivo studies. It exhibits a broad antibacterial spectrum and efficient pharmacokinetics, making it a potential treatment option for UTIs (Bartoletti et al., 2015).

Potential in Treating Helicobacter pylori Infections

Finafloxacin's efficacy in treating Helicobacter pylori infections, particularly in acidic environments, has been highlighted in research. The drug shows a higher rate of susceptibility against H. pylori at acidic pH levels, suggesting its potential use in the treatment of this infection (Lee et al., 2015).

Effectiveness Against Various Bacterial Strains

Research indicates finafloxacin's superior activity against various bacterial strains, including Acinetobacter baumannii, under acidic conditions. This highlights its potential as a new antimicrobial agent for treating infections caused by these pathogens (Higgins et al., 2010).

Use in Biodefense Pathogens

Studies have explored finafloxacin's in vitro activity against biodefense pathogens, demonstrating its superior activity at low pH, which is typical of intracellular environments. This makes it a candidate for treating infections caused by these pathogens (Barnes et al., 2019).

Potential in Treating Inhalational Tularemia and Plague

Finafloxacin has been evaluated as a potential therapeutic for inhalational tularemia and plague. It has shown efficacy in reducing clinical signs of infection and pathology in mouse models, although not reducing bacterial colonization levels. This suggests its potential use in treating these serious infections (Barnes et al., 2021).

Properties

Molecular Formula

C20H15D4FN4O4.HCl

Molecular Weight

438.873

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.